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Compound of Interest

Ethyl 4-(4-fluorophenyl)-2,4-
Compound Name:
dioxobutanoate

cat. No.: B1297635

An In-depth Technical Guide to Ethyl 4-(4-
fluorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a keto ester of significant interest in medicinal
chemistry and drug development. Its structure, featuring a fluorinated phenyl ring and a 3-
dicarbonyl moiety, makes it a valuable scaffold for the synthesis of various heterocyclic
compounds and a candidate for biological screening. This technical guide provides a
comprehensive overview of its synonyms, chemical properties, synthesis, and its role as a Src
kinase inhibitor.

Nomenclature and Identification

Correctly identifying a chemical compound is crucial for research and development. Ethyl 4-(4-
fluorophenyl)-2,4-dioxobutanoate is known by several names in scientific literature and
chemical databases.

Table 1: Synonyms and Alternative Names
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Type Namel/ldentifier

IUPAC Name ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate[1]

] Benzenebutanoic acid, 4-fluoro-a,y-dioxo-, ethyl
Systematic Name

ester[2]
CAS Number 31686-94-9[1][2]
PubChem CID 596593[1]
Common Synonyms ethyl 3-(4-fluorobenzoyl)pyruvate[1]

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate[1]

4-(4-Fluorophenyl)-2,4-dioxobutanoic acid ethyl

ester[1]

ETHYL-4-(4-FLOURO PHENYL)-2,4-DI OXO
BUTANOATE[?]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for Ethyl 4-(4-fluorophenyl)-2,4-
dioxobutanoate, compiled from various sources.

Table 2: Physicochemical and Spectroscopic Properties
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Property Value Source
Molecular Formula C12H11FOa [1112]
Molecular Weight 238.21 g/mol [1][2]
Appearance Light yellow to yellow solid [2]
Melting Point 46-48 °C N/A
Boiling Point (Predicted) 360.9 £ 22.0 °C [2]
Density (Predicted) 1.241 + 0.06 g/cm?3 [2]
pKa (Predicted) 6.00 £ 0.25 [2]
1.40 (t, J = 7.2 Hz, 3H, CH3),
4.39 (q, J = 7.2 Hz, 2H, CH-2),
1H NMR (400 MHz, CDCIs) &
( ) 7.04 (s, 1H, CH), 7.19 (t, J = N/A
m
PP 8.4, Hz, 2H, Ar-H), 8.04 (dd, J
= 8.4, 4.8 Hz, 2H, Ar-H)
13C NMR Data available on SpectraBase  [1]
3107, 2995, 2971, 2908, 1732,
IR (KBr) v (cm™1) N/A

1600, 1509

Mass Spectrometry (GC-MS)

Data available from NIST Mass

Spectrometry Data Center

[1]

Note: The compound exists in tautomeric forms, and the reported spectroscopic data may

reflect the more stable enol form, "Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate".

Experimental Protocols
Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-

arylbutanoates.

Objective: To synthesize Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate via Claisen

condensation.
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Materials:

Diethyl oxalate

e 4'-Fluoroacetophenone

e Sodium metal

e Anhydrous ethanol

e Dichloromethane

» Sulfuric acid (dilute)

e Anhydrous sodium sulfate
Procedure:

e Preparation of Sodium Ethoxide: Freshly prepare sodium ethoxide by dissolving sodium
metal (10 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the freshly
prepared sodium ethoxide solution.

o Addition of Reactants: A mixture of diethyl oxalate (10 mmol) and 4'-fluoroacetophenone (10
mmol) is added dropwise to the stirred sodium ethoxide solution at room temperature.

¢ Reaction: The reaction mixture is stirred overnight at room temperature.
e Heating: The mixture is then heated at 80 °C for 30 minutes.

o Work-up: After cooling to room temperature, the reaction mixture is acidified with dilute
sulfuric acid to a pH of 2. The aqueous layer is extracted with dichloromethane.

e Drying and Concentration: The combined organic phases are dried over anhydrous sodium
sulfate and the solvent is evaporated under reduced pressure.
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 Purification: The crude product is recrystallized from ethanol to yield pure Ethyl 4-(4-
fluorophenyl)-2,4-dioxobutanoate.

Sodium Ethoxide Preparation Work-up and Purification

Anhydrous Ethanol Acidify with H2504 (pH 2) Dry with Na2504 Evaporate Solvent

Recrystallize from Ethanol

Claisen Condensation

Diethyl Oxalate +

Sodium Ethoxide Solution 4-Fluoroacetophenone

Stir Overnight (RT)
Heat at 80°C (30 min)

Click to download full resolution via product page

Caption: Workflow for the Src kinase inhibition assay.

Biological Activity and Signaling Pathway

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its derivatives have been identified as
inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a pivotal role in various
cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis.
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Dysregulation of Src activity is frequently observed in various cancers, making it an attractive
target for cancer therapy.

Mechanism of Action: As a Src kinase inhibitor, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
is believed to compete with ATP for binding to the kinase domain of Src. This prevents the
autophosphorylation of Src and the subsequent phosphorylation of its downstream substrates,

thereby inhibiting the signaling cascade.

Src Kinase Signaling Pathway and Point of Inhibition:
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Caption: Simplified Src kinase signaling pathway and the inhibitory action of the compound.
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Conclusion

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a compound with established synthetic
accessibility and demonstrated potential as a Src kinase inhibitor. The data and protocols
presented in this guide offer a solid foundation for researchers and drug development
professionals interested in exploring its therapeutic applications and for the design of novel
derivatives with enhanced potency and selectivity. Further investigation into its detailed
mechanism of action, pharmacokinetic properties, and in vivo efficacy is warranted to fully
elucidate its potential in oncology and other relevant disease areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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